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Compound of Interest

Compound Name: 2-Methyl-4-(trifluoromethyl)aniline

Cat. No.: B1355347 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties,

synthesis, and analytical characterization of 2-Methyl-4-(trifluoromethyl)aniline. This

compound, a substituted aniline, is of interest in various fields of chemical research, including

pharmaceutical and materials science, due to the presence of both a methyl and a

trifluoromethyl group on the aniline scaffold.

Core Chemical Properties
2-Methyl-4-(trifluoromethyl)aniline is a substituted aromatic amine with the chemical formula

C₈H₈F₃N. The presence of the electron-withdrawing trifluoromethyl group and the electron-

donating methyl group on the aniline ring influences its chemical reactivity and physical

properties.

Table 1: Physicochemical Properties of 2-Methyl-4-(trifluoromethyl)aniline
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Property Value Source

CAS Number 67169-22-6 [1][2]

Molecular Formula C₈H₈F₃N [1]

Molecular Weight 175.15 g/mol [1]

Appearance White low melting solid [3]

Melting Point 20-25 °C [1]

Boiling Point 202.8 ± 40.0 °C (Predicted) [1][3]

Density 1.2 ± 0.1 g/cm³ [3]

PSA (Polar Surface Area) 26.02 Å² [3]

XLogP3 2.41 [3]

Synthesis and Experimental Protocols
A common synthetic route to 2-Methyl-4-(trifluoromethyl)aniline involves the reduction of the

corresponding nitro compound, 2-methyl-1-nitro-4-(trifluoromethyl)benzene. While a specific

detailed protocol for this exact transformation is not readily available in the public domain, a

general procedure can be outlined based on standard chemical transformations.

Experimental Protocol: Synthesis via Reduction of a
Nitro Aromatic Precursor
Objective: To synthesize 2-Methyl-4-(trifluoromethyl)aniline by the reduction of 2-methyl-1-

nitro-4-(trifluoromethyl)benzene.

Materials:

2-methyl-1-nitro-4-(trifluoromethyl)benzene

Reducing agent (e.g., Tin(II) chloride dihydrate (SnCl₂·2H₂O), Iron powder (Fe), or catalytic

hydrogenation with H₂/Pd-C)

Solvent (e.g., Ethanol, Ethyl acetate, or Acetic acid)
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Acid (e.g., Concentrated Hydrochloric acid)

Base (e.g., Sodium hydroxide solution)

Organic solvent for extraction (e.g., Diethyl ether or Dichloromethane)

Drying agent (e.g., Anhydrous sodium sulfate or magnesium sulfate)

Procedure using Tin(II) chloride:

In a round-bottom flask, dissolve 2-methyl-1-nitro-4-(trifluoromethyl)benzene in a suitable

solvent such as ethanol.

Add an excess of Tin(II) chloride dihydrate to the solution.

Add concentrated hydrochloric acid dropwise while stirring the mixture. The reaction is often

exothermic and may require cooling in an ice bath to maintain a controlled temperature.

After the addition of acid, the reaction mixture is typically heated under reflux for several

hours to ensure the complete reduction of the nitro group. The progress of the reaction can

be monitored by thin-layer chromatography (TLC).

Once the reaction is complete, the mixture is cooled to room temperature and made alkaline

by the slow addition of a concentrated sodium hydroxide solution. This will precipitate tin

salts.

The resulting mixture is then extracted multiple times with an organic solvent like diethyl

ether or dichloromethane.

The combined organic extracts are washed with brine, dried over an anhydrous drying agent

(e.g., Na₂SO₄), and the solvent is removed under reduced pressure using a rotary

evaporator.

The crude product can be further purified by techniques such as column chromatography or

distillation to yield pure 2-Methyl-4-(trifluoromethyl)aniline.
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Caption: Generalized synthesis workflow for 2-Methyl-4-(trifluoromethyl)aniline.

Analytical Characterization
The purity and structure of 2-Methyl-4-(trifluoromethyl)aniline can be confirmed using a

combination of chromatographic and spectroscopic techniques.

Experimental Protocol: Analytical Methods
1. Gas Chromatography-Mass Spectrometry (GC-MS):

Objective: To determine the purity of the compound and confirm its molecular weight.

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms).

Carrier Gas: Helium at a constant flow rate.

Injector Temperature: 250 °C.

Oven Temperature Program: Start at a suitable initial temperature (e.g., 80 °C), hold for a

few minutes, then ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
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MS Detector: Operated in electron ionization (EI) mode. The mass spectrum should show a

molecular ion peak corresponding to the molecular weight of the compound (175.15 g/mol )

and characteristic fragmentation patterns.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

Objective: To elucidate the chemical structure of the compound.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons, the methyl protons, and the amine protons. The chemical shifts, integration values,

and coupling patterns will be consistent with the structure of 2-Methyl-4-
(trifluoromethyl)aniline.

¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the

different carbon atoms in the molecule. The chemical shift of the carbon attached to the

trifluoromethyl group will be a characteristic quartet due to C-F coupling.

¹⁹F NMR: The fluorine NMR spectrum should show a singlet corresponding to the three

equivalent fluorine atoms of the trifluoromethyl group.

Biological and Pharmacological Context
While specific biological activities for 2-Methyl-4-(trifluoromethyl)aniline have not been

extensively reported, the structural motifs present in the molecule are of significant interest in

drug discovery.

Aniline Moiety: The aniline scaffold is a common feature in many pharmaceuticals. However,

unsubstituted anilines can be associated with metabolic instability and potential toxicity.[4]

Trifluoromethyl Group: The introduction of a trifluoromethyl group is a widely used strategy in

medicinal chemistry to enhance a molecule's metabolic stability, bioavailability, and binding

affinity to biological targets.[5] The electron-withdrawing nature of the CF₃ group can
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significantly alter the electronic properties of the aniline ring, potentially modulating its

interaction with receptors and enzymes.

Therefore, 2-Methyl-4-(trifluoromethyl)aniline serves as a valuable building block for the

synthesis of novel compounds with potentially favorable pharmacological profiles. Further

research is warranted to explore the specific biological effects of this compound and its

derivatives.
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Caption: Logical relationships of structural features and their implications.

Safety Information
2-Methyl-4-(trifluoromethyl)aniline should be handled with appropriate safety precautions in

a well-ventilated laboratory environment. It is important to wear personal protective equipment,

including gloves, safety glasses, and a lab coat. For detailed safety information, please refer to

the Safety Data Sheet (SDS) provided by the supplier.
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This technical guide provides a summary of the available information on 2-Methyl-4-
(trifluoromethyl)aniline. Further experimental investigation is encouraged to fully characterize

this compound and explore its potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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